This compound falls under the category of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. Oxadiazoles are known for their diverse biological activities and are often explored in drug discovery.
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one typically involves several steps:
The molecular structure of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one features:
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one participates in various chemical reactions:
The mechanism of action for 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one involves its interaction with biological targets:
This mechanism suggests potential applications in medicinal chemistry, particularly as an antimicrobial or antiviral agent.
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one has several notable applications:
The 1,2,4-oxadiazole heterocycle has emerged as a pivotal bioisostere for ester and amide functionalities, offering enhanced metabolic stability while retaining the spatial and electronic characteristics necessary for target binding. This scaffold demonstrates remarkable structural versatility, accommodating diverse substituents at the 3- and 5-positions, which enables fine-tuning of pharmacological profiles. Historically discovered in 1884, the therapeutic potential of 1,2,4-oxadiazoles remained largely unexplored until the mid-20th century, when oxolamine was introduced as the first commercial drug containing this core, functioning as a cough suppressant [2] [8]. Subsequent decades witnessed the approval of several clinically significant agents featuring this heterocycle, including:
Beyond synthetic drugs, 1,2,4-oxadiazoles occur naturally, exemplified by Phidianidines A and B (cytotoxic marine alkaloids from Phidiana militaris) and quisqualic acid (a potent neuroexcitatory amino acid from Quisqualis indica seeds) [2]. Contemporary medicinal chemistry exploits this scaffold across therapeutic areas, leveraging its demonstrated antibacterial, antiviral, anti-inflammatory, anticancer, and central nervous system (CNS) activities. The scaffold's thermal stability and synthetic accessibility further contribute to its prominence in drug discovery campaigns targeting challenging biological targets [2] [4] [8].
The strategic incorporation of the trifluoromethyl group (-CF₃) represents a cornerstone of modern medicinal chemistry. This substituent profoundly influences a molecule's physicochemical profile and biological interactions. The trifluoromethyl group exhibits exceptional lipophilicity (πR = 0.88) and strong electron-withdrawing character (Hammett σₘ = 0.43, σₚ = 0.54), significantly altering the electron density of attached aromatic systems [1] [7]. These properties confer several key advantages:
The combination of the metabolically robust 1,2,4-oxadiazole core with a strategically positioned trifluoromethylphenyl substituent creates a synergistic molecular architecture capable of overcoming common drug development hurdles related to potency, stability, and cell penetration [1] [6].
The specific compound 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one integrates the advantageous features of the 1,2,4-oxadiazole heterocycle with the meta-trifluoromethylphenyl substituent. This configuration presents a highly tunable scaffold with significant potential across therapeutic areas. The meta-positioning of the -CF₃ group on the phenyl ring attached at the 3-position of the oxadiazole offers a distinct spatial and electronic arrangement compared to ortho- or para-substituted analogs, potentially leading to unique target interactions and selectivity profiles [1] [4]. The presence of the lactam-like N-H at position 4 of the oxadiazole ring (5(4H)-one) introduces a crucial hydrogen bond donor/acceptor site, significantly expanding its potential for forming key interactions with biological targets compared to fully substituted 1,2,4-oxadiazoles [6] [8].
Table 1: Key Physicochemical Properties of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5(4H)-one
Property | Value/Range | Significance in Drug Design |
---|---|---|
Molecular Formula | C₉H₅F₃N₂O₂ | Defines elemental composition and molecular weight (~230 g/mol) |
Calculated LogP (iLogP) | ~2.0 - 2.5 [6] | Indicates favorable lipophilicity for membrane permeability |
Topological Polar Surface Area (TPSA) | ~50 Ų [6] | Suggests good potential for oral absorption (TPSA < 75 Ų preferred) |
Hydrogen Bond Donors (HBD) | 1 (N-H) | Crucial for specific target binding interactions |
Hydrogen Bond Acceptors (HBA) | 4 (Oxadiazole O, N; Ketone O) | Facilitates solubility and target engagement |
Rotatable Bonds (nROTB) | 2 | Suggests molecular flexibility within desired range (≤10) |
Aromatic Rings | 2 (Phenyl, Oxadiazole) | Contributes to planarity and potential π-π stacking |
This compound serves as a versatile intermediate for further chemical elaboration. Functionalization can occur at several positions: the N-H of the oxadiazolone ring (alkylation, acylation), the phenyl ring (electrophilic substitution), or via derivatization before cyclization to form the heterocycle. This flexibility allows medicinal chemists to explore diverse chemical space and optimize properties for specific therapeutic targets. The scaffold's predicted compliance with Lipinski's Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10, LogP < 5) and Veber's parameters (TPSA < 140 Ų, nROTB ≤ 10) further underscores its potential as a drug-like starting point [6] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1